
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in many pharmacologically active compounds .
Métodos De Preparación
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot parallel synthesis approach is efficient and has a high success rate in producing 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction between N-arylsuccinimides and aminoguanidine hydrochloride .
Análisis De Reacciones Químicas
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to form hydrogen bonds with biological targets makes it a valuable scaffold in drug design . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its pharmacological properties . This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide include other 1,2,4-triazole derivatives such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These compounds share the 1,2,4-triazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)13-9(3,8(10)15)4-14-6-11-5-12-14/h5-7,13H,4H2,1-3H3,(H2,10,15) |
Clave InChI |
ZAXGPIRTNTWUKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)(CN1C=NC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


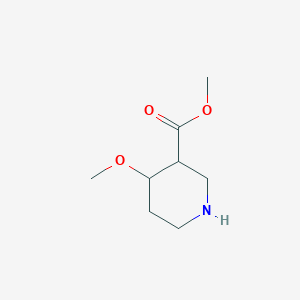

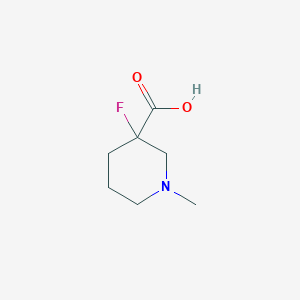
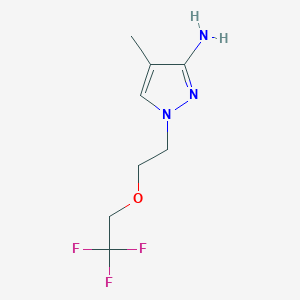



![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)

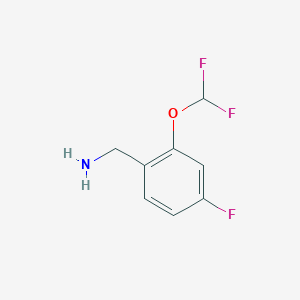
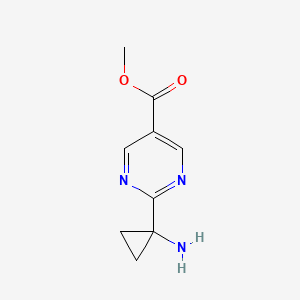
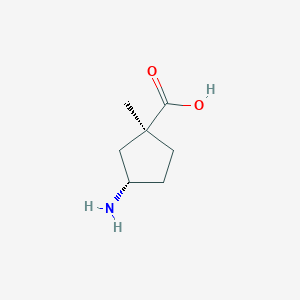
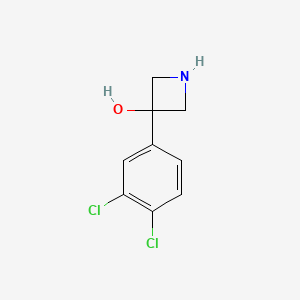
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
